6-(Chloromethyl)-2,3-dimethoxynaphthalene
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Overview
Description
6-(Chloromethyl)-2,3-dimethoxynaphthalene is an organic compound belonging to the naphthalene family This compound is characterized by the presence of a chloromethyl group at the 6th position and two methoxy groups at the 2nd and 3rd positions on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)-2,3-dimethoxynaphthalene typically involves the chloromethylation of 2,3-dimethoxynaphthalene. One common method includes the reaction of 2,3-dimethoxynaphthalene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures . This method provides good yields and is relatively straightforward.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle chloromethylating agents and solvents.
Chemical Reactions Analysis
Types of Reactions: 6-(Chloromethyl)-2,3-dimethoxynaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of naphthalene-2,3-dicarboxylic acid.
Reduction: Formation of 6-methyl-2,3-dimethoxynaphthalene.
Scientific Research Applications
6-(Chloromethyl)-2,3-dimethoxynaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel polymers and materials with specific properties.
Pharmaceuticals: Potential use in the synthesis of bioactive compounds and drug development.
Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-2,3-dimethoxynaphthalene largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. The methoxy groups can influence the reactivity of the naphthalene ring by donating electron density, thus affecting the overall reaction mechanism.
Comparison with Similar Compounds
6-(Bromomethyl)-2,3-dimethoxynaphthalene: Similar structure but with a bromomethyl group instead of chloromethyl.
6-(Hydroxymethyl)-2,3-dimethoxynaphthalene: Contains a hydroxymethyl group, making it more reactive towards oxidation.
2,3-Dimethoxynaphthalene: Lacks the chloromethyl group, making it less reactive in substitution reactions.
Uniqueness: 6-(Chloromethyl)-2,3-dimethoxynaphthalene is unique due to the presence of both electron-donating methoxy groups and an electron-withdrawing chloromethyl group. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and material science.
Properties
IUPAC Name |
6-(chloromethyl)-2,3-dimethoxynaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO2/c1-15-12-6-10-4-3-9(8-14)5-11(10)7-13(12)16-2/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVDZRJPWHFXJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=C1)CCl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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